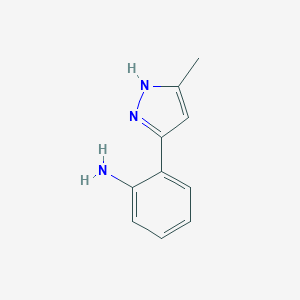

2-(3-methyl-1H-pyrazol-5-yl)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(5-methyl-1H-pyrazol-3-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-7-6-10(13-12-7)8-4-2-3-5-9(8)11/h2-6H,11H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AISXDDNPFKZTJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

173.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 3 Methyl 1h Pyrazol 5 Yl Aniline and Derivatives

Regioselective Synthesis Strategies

The precise control of substituent placement on the pyrazole (B372694) ring, known as regioselectivity, is a paramount challenge in the synthesis of asymmetrically substituted pyrazoles like 2-(3-methyl-1H-pyrazol-5-yl)aniline. The development of regioselective strategies is crucial to avoid the formation of isomeric mixtures, which would necessitate difficult and costly purification steps.

Condensation Reactions in Pyrazole-Aniline Scaffold Construction

The most classical and widely employed method for the construction of the pyrazole ring is the condensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound, a process known as the Knorr pyrazole synthesis. nih.gov To synthesize the target this compound scaffold, the key precursors would be (2-aminophenyl)hydrazine and an unsymmetrical diketone, acetylacetone (B45752) (pentane-2,4-dione).

The reaction proceeds via initial condensation of the hydrazine with one of the carbonyl groups of the diketone to form a hydrazone intermediate, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazole ring. However, the use of an unsymmetrical diketone like acetylacetone with (2-aminophenyl)hydrazine can theoretically lead to two regioisomeric products: the desired this compound and the isomeric 2-(5-methyl-1H-pyrazol-3-yl)aniline.

Regiocontrol in this reaction is dictated by the relative reactivity of the two carbonyl groups of the diketone. The selectivity of the initial nucleophilic attack by the hydrazine can be influenced by reaction conditions, particularly pH. Under acidic conditions, the more basic carbonyl group is protonated, enhancing its electrophilicity. Conversely, under basic conditions, the reaction can proceed through different intermediates. Research into the synthesis of similar 1,3,5-substituted pyrazoles has shown that careful control of reaction parameters can favor the formation of one regioisomer over the other. For instance, the synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one from phenylhydrazine (B124118) and ethyl acetoacetate (B1235776) is a well-established, highly regioselective reaction. nih.gov

Table 1: Representative Condensation Reactions for Pyrazole Synthesis

| Reactant 1 | Reactant 2 | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|

| Phenylhydrazine | Ethyl Acetoacetate | Glacial Acetic Acid, Reflux | 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one | 41% | nih.gov |

| Hydrazine Hydrate (B1144303) | Chalcones | Ethanol (B145695), Reflux | 3,5-disubstituted-2-pyrazolines | Good | nih.gov |

| Arylhydrazines | Secondary β-enamino diketone | One-pot | α-ketoamide N-arylpyrazoles | Good | mdpi.com |

Cycloaddition Approaches for Pyrazole Ring Formation

1,3-Dipolar cycloaddition reactions offer a powerful and often highly regioselective alternative for constructing the pyrazole nucleus. beilstein-journals.org This approach involves the reaction of a 1,3-dipole with a dipolarophile. For pyrazole synthesis, common 1,3-dipoles include nitrile imines (often generated in situ from hydrazonoyl halides) or sydnones, which react with alkynes as dipolarophiles. rsc.orgacs.org

To construct the this compound framework, one could envision two primary pathways:

Reaction of a nitrile imine bearing a methyl group with an alkyne substituted with a 2-aminophenyl group.

Reaction of a nitrile imine bearing a 2-aminophenyl group with a methyl-substituted alkyne (e.g., propyne).

The regioselectivity of these cycloadditions is governed by the electronic and steric properties of the substituents on both the 1,3-dipole and the dipolarophile, as described by frontier molecular orbital theory. Several studies have demonstrated the utility of this method for the completely regioselective synthesis of 1,3,5-trisubstituted pyrazoles, even when the substituents are sterically and electronically similar. nih.govorganic-chemistry.org This high degree of control makes cycloaddition an attractive strategy for the unambiguous synthesis of the target compound. thieme.de

Functional Group Interconversions and Aromatization Processes

Multi-step synthetic sequences involving functional group interconversions (FGI) and aromatization steps provide another strategic route to the target molecule. These methods offer flexibility and can circumvent issues of regioselectivity encountered in direct condensation approaches.

A common strategy involves the initial synthesis of a pyrazoline, the partially saturated analog of pyrazole. Pyrazolines are readily accessible through the condensation of α,β-unsaturated aldehydes or ketones with hydrazines. nih.govunpak.ac.id The resulting pyrazoline can then be oxidized to the aromatic pyrazole. This final aromatization step is crucial and can be achieved using a variety of oxidizing agents. The mechanism typically involves the removal of two hydrogen atoms from the pyrazoline ring, leading to the formation of the stable aromatic system. researchgate.net

Another powerful FGI strategy involves constructing the pyrazole ring attached to a precursor of the aniline (B41778) group, most commonly a nitrobenzene (B124822) moiety. The synthesis would target 2-(3-methyl-1H-pyrazol-5-yl)nitrobenzene. The nitro group is advantageous as it is relatively inert to many of the conditions used for pyrazole synthesis and is a strong electron-withdrawing group that can influence the regioselectivity of the ring-forming reaction. Once the pyrazole-nitrobenzene scaffold is assembled, the nitro group can be selectively reduced to the desired amino group of the aniline ring using standard reducing agents like SnCl₂/HCl, H₂/Pd-C, or sodium dithionite. This nitro-to-amine reduction is a robust and high-yielding transformation widely used in organic synthesis. organic-chemistry.org

Modern Synthetic Innovations

Recent advances in synthetic methodology have focused on improving the efficiency, safety, and environmental footprint of chemical processes. These innovations, including microwave-assisted synthesis and the application of green chemistry principles, are highly relevant to the production of this compound and its derivatives.

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology that can dramatically accelerate reaction rates, often leading to higher yields and cleaner product profiles compared to conventional heating methods. researchgate.netdergipark.org.tr The technique utilizes microwave irradiation to directly and efficiently heat the reaction mixture, resulting in rapid temperature increases and localized superheating effects that can overcome activation energy barriers more effectively.

The synthesis of pyrazole derivatives is particularly amenable to microwave assistance. Numerous reports have described the successful application of microwave irradiation to condensation and cycloaddition reactions for pyrazole formation, reducing reaction times from several hours to just a few minutes. nih.govmdpi.com For example, a method for preparing 1-aryl-1H-pyrazole-5-amines by reacting an aryl hydrazine with 3-aminocrotononitrile (B73559) in aqueous HCl was developed. nih.gov The reaction, when heated in a microwave reactor to 150 °C, was completed in 10-15 minutes with yields typically ranging from 70-90%. nih.gov This demonstrates the significant potential of MAOS for the rapid and efficient synthesis of the this compound scaffold.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Pyrazole Derivatives

| Reaction Type | Conventional Method (Time) | Microwave Method (Time) | Yield Improvement | Reference |

|---|---|---|---|---|

| Pyrazolopyridine Synthesis | 8-12 hours | 15-25 minutes | Significant | nih.gov |

| 1-Aryl-1H-pyrazole-5-amine Synthesis | Several hours | 10-15 minutes | High (70-90%) | nih.gov |

| Pyrazolo[1,5-a] researchgate.netrsc.orgnih.govtriazine Synthesis | Not specified | 3-5 minutes | High (up to 86%) | mdpi.com |

Green Chemistry Principles in Synthetic Design

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org These principles are increasingly being integrated into the synthesis of heterocyclic compounds like pyrazoles. thieme-connect.com

Key green strategies applicable to the synthesis of this compound include:

Use of Benign Solvents: Replacing traditional volatile organic solvents (VOCs) with greener alternatives like water or ethanol. Water-based syntheses of pyrazoles have been reported, offering significant environmental benefits. thieme-connect.com The microwave-assisted synthesis of pyrazole amines in water is a prime example of this approach. nih.gov

Catalysis: Employing catalysts to enhance reaction efficiency and reduce waste. This includes the use of heterogeneous catalysts that can be easily recovered and recycled, or biodegradable catalysts. nih.gov

Atom Economy and One-Pot Reactions: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions (MCRs), where three or more reactants are combined in a single step to form a product that contains portions of all reactants, are highly atom-economical and align well with green chemistry principles. nih.gov One-pot syntheses of polysubstituted pyrazoles have been developed that are both efficient and environmentally friendly. thieme-connect.com

Energy Efficiency: Utilizing energy-efficient methods like microwave irradiation or solvent-free reactions to minimize energy consumption. researchgate.netdergipark.org.tr

By integrating these modern strategies, the synthesis of this compound and its derivatives can be achieved not only with high precision and efficiency but also with a commitment to environmental sustainability.

Metal-Catalyzed Coupling Reactions in Pyrazole-Aniline Synthesis

The construction of the pyrazole-aniline scaffold, a key structural motif in medicinal chemistry, has been significantly advanced through the use of metal-catalyzed cross-coupling reactions. These methods offer efficient and modular routes to C-C and C-N bond formation, providing access to a wide array of substituted derivatives. Transition metals such as palladium, copper, and rhodium are frequently employed to catalyze these transformations, enabling the coupling of pyrazole and aniline precursors with high yields and functional group tolerance. rsc.orgnih.govrsc.org

For instance, palladium-catalyzed cross-coupling reactions have been instrumental in the synthesis of pyrazolo[1,5-a]pyrimidines, demonstrating the utility of these catalysts in forming related heterocyclic systems. rsc.org Similarly, Rh(III)-catalyzed C-H activation and cyclization cascades have been developed for the synthesis of pyrazolo[1,5-a]quinazolines, highlighting the potential of transition metal catalysis for constructing complex fused frameworks from pyrazole-amine precursors. rsc.org Copper and nickel-based catalysts have also been utilized in one-pot syntheses of pyrazole derivatives from more fundamental building blocks like hydrazines, ketones, and aldehydes. nih.govmdpi.com While direct coupling to form this compound is a specific application, the principles from these related syntheses are broadly applicable. These catalytic systems facilitate reactions that are often difficult to achieve through traditional methods, proceeding with high atom economy and under relatively mild conditions.

Table 1: Overview of Relevant Metal-Catalyzed Reactions for Pyrazole-Containing Scaffolds

| Catalyst Type | Reaction Type | Application Example | Reference |

|---|---|---|---|

| Rh(III) | C-H Activation/Cyclization | Synthesis of pyrazolo[1,5-a]quinazolines | rsc.org |

| Copper(I) | Aerobic Cyclization | Synthesis of pyrazole derivatives from unsaturated hydrazones | nih.gov |

| Nickel | Heterogeneous Catalysis | One-pot synthesis of pyrazoles from hydrazines and ketones | mdpi.com |

Synthesis of Fused Heterocyclic Systems Derived from this compound

The compound this compound, and more broadly 5-aminopyrazoles, are exceptionally versatile precursors for the construction of a wide range of fused heterocyclic systems. beilstein-journals.orgnih.gov The polyfunctional nature of 5-aminopyrazoles, with nucleophilic sites at the exocyclic amino group (5-NH2), the endocyclic nitrogen (1-NH), and the 4-position carbon, allows for diverse cyclization and cycloaddition reactions with various bi-electrophiles to form fused six-membered azine rings. beilstein-journals.org

Pyrazolo[3,4-b]pyridines

The synthesis of the pyrazolo[3,4-b]pyridine core is a well-established transformation frequently initiated from 5-aminopyrazole derivatives. A primary and widely used strategy involves the condensation reaction with 1,3-dicarbonyl compounds or their synthetic equivalents. mdpi.comnih.gov For example, treating 1-phenyl-3-methyl-5-amino-pyrazole with 1,3-diketones in glacial acetic acid is a classic method to obtain the corresponding N-phenyl-3-methyl substituted pyrazolo[3,4-b]pyridines. mdpi.comnih.gov

The reaction mechanism typically proceeds through an initial nucleophilic attack of the 5-amino group on one of the carbonyls, followed by cyclization and subsequent dehydration to yield the aromatic pyridine (B92270) ring fused to the pyrazole. If the 1,3-dicarbonyl substrate is asymmetrical, a mixture of two regioisomers can be formed, with the product ratio depending on the relative electrophilicity of the two carbonyl groups. nih.gov

Another common approach is the Gould-Jacobs reaction, which utilizes diethyl 2-(ethoxymethylene)malonate as the biselectrophile. This method provides a reliable route to 4-hydroxy-1H-pyrazolo[3,4-b]pyridines, which can be further functionalized. mdpi.com

Table 2: Selected Syntheses of Pyrazolo[3,4-b]pyridines from 5-Aminopyrazoles

| 5-Aminopyrazole Derivative | Reagent | Conditions | Product Type | Reference |

|---|---|---|---|---|

| 3-Methyl-1-phenyl-1H-pyrazol-5-amine | α,β-Unsaturated ketones | Ionic liquid [bmim]Br, 90 °C | 3-Methyl-1,4,6-triaryl-1H-pyrazolo[3,4-b]pyridines | nih.gov |

| 1-Phenyl-3-methyl-5-amino-pyrazole | 1,3-Diketones | Glacial Acetic Acid | N-phenyl-3-methyl substituted derivatives | mdpi.comnih.gov |

| 5-Aminopyrazole | Diethyl 2-(ethoxymethylene)malonate | Thermal cyclization | 4-Hydroxy-1H-pyrazolo[3,4-b]pyridine-5-carboxylate | mdpi.com |

Pyrazolo[1,5-a]pyrimidines

Pyrazolo[1,5-a]pyrimidines are another important class of fused heterocycles readily synthesized from 5-aminopyrazoles. beilstein-journals.orgnih.gov The synthesis generally involves the reaction of the aminopyrazole with a 1,3-bielectrophilic partner, such as a β-diketone, enaminone, or chalcone. rsc.orgnih.gov The regioselectivity of the cyclization is a key aspect of this synthesis. The reaction typically proceeds via the more nucleophilic exocyclic 5-amino group attacking the electrophile, followed by cyclization involving the endocyclic N1 nitrogen, leading to the pyrazolo[1,5-a]pyrimidine (B1248293) isomer. researchgate.net

Microwave-assisted, solvent-free conditions have been developed to enhance the efficiency and regioselectivity of these cyclization reactions. nih.gov Three-component reactions involving a 3-aminopyrazole, an aldehyde, and an activated methylene (B1212753) compound (like malononitrile) also provide a one-pot route to the pyrazolo[1,5-a]pyrimidine core. nih.gov

Table 3: Synthetic Approaches to Pyrazolo[1,5-a]pyrimidines

| Starting Materials | Key Reagent | Conditions | Product Feature | Reference |

|---|---|---|---|---|

| 5-Aminopyrazoles | Trifluoromethyl-β-diketones | Equimolar amounts | 7-Trifluoromethylpyrazolo[1,5-a]pyrimidines | beilstein-journals.org |

| Amino pyrazoles, enaminones | Sodium halides, K2S2O8 | One-pot cyclization/halogenation | 3-Halo-pyrazolo[1,5-a]pyrimidine derivatives | nih.gov |

Pyrazolo[3,4-d]pyrimidines and Pyrazolo[3,4-b]pyrazines

Pyrazolo[3,4-d]pyrimidines: This fused system, an analogue of purines, is accessible through the cyclocondensation of 5-aminopyrazoles with various one-carbon electrophiles. beilstein-journals.orgnih.gov For instance, 5-amino-1H-pyrazole-4-carboxamide can undergo cyclocondensation with aromatic aldehydes in the presence of iodine to yield pyrazolo[3,4-d]pyrimidine derivatives. beilstein-journals.org Another established method involves reacting 5-aminopyrazoles with Vilsmeier-type reagents, followed by treatment with an ammonia (B1221849) source to complete the pyrimidine (B1678525) ring formation. researchgate.net

Pyrazolo[3,4-b]pyrazines: The synthesis of pyrazolo[3,4-b]pyrazines is achieved by reacting 5-aminopyrazoles with 1,2-dicarbonyl compounds. This reaction constructs the pyrazine (B50134) ring onto the pyrazole core, providing a direct route to this class of fused heterocycles. beilstein-journals.orgnih.gov

Other Fused Pyrazoloazines

The versatility of 5-aminopyrazoles as synthons extends to the creation of numerous other fused azine systems. beilstein-journals.org Depending on the bielectrophile used, a variety of heterocyclic cores can be accessed. These include:

Pyrazolo[5,1-c] beilstein-journals.orgnih.govresearchgate.nettriazines beilstein-journals.org

Pyrazolo[1,5-a] rsc.orgbeilstein-journals.orgsemanticscholar.orgtriazines beilstein-journals.org

Pyrazolo[3,4-d] rsc.orgbeilstein-journals.orgnih.govtriazines beilstein-journals.orgnih.gov

The synthesis of these systems relies on the same fundamental principle of reacting the nucleophilic centers of the 5-aminopyrazole with appropriate electrophilic partners that contain the requisite atoms to form the desired fused ring. For example, the synthesis of pyrazolo[3,4-d] rsc.orgbeilstein-journals.orgnih.govtriazines can be achieved via the cyclative cleavage of a pyrazolyltriazene precursor. nih.gov

Derivatization Strategies for Enhancing Molecular Complexity

Beyond the synthesis of the core this compound scaffold and its fused derivatives, various strategies are employed to introduce additional functional groups and enhance molecular complexity. These derivatizations are crucial for modulating the physicochemical and biological properties of the compounds.

A common strategy involves the alkylation of nitrogen atoms within the heterocyclic core. For example, the pyrazolo[3,4-d]pyrimidine system can be readily alkylated at different positions using various alkylating agents like methyl iodide, propargyl bromide, or phenacyl bromide in the presence of a base. nih.gov This allows for the introduction of diverse substituents, such as simple alkyl groups, alkynyl moieties for further click chemistry, or larger aromatic units.

Acylation is another powerful tool for derivatization. Selective C-acylation at the 4-position of pyrazolone (B3327878) tautomers can be achieved using aroyl chlorides in the presence of a base like calcium hydroxide, which traps the liberated HCl. rsc.org This introduces a ketone functionality that can serve as a handle for further modifications or as a key pharmacophoric element. These derivatization reactions expand the chemical space accessible from the fundamental pyrazole-aniline structure, enabling the generation of large libraries of compounds for screening and optimization.

Functionalization at the Aniline Moiety

The aniline moiety of this compound offers a primary amine group that is amenable to a range of chemical transformations, including N-acylation, N-alkylation, and diazotization followed by coupling reactions.

N-Acylation: The reaction of the aniline amine with acylating agents such as acyl chlorides or anhydrides provides the corresponding N-acyl derivatives. For instance, N-(4-Acetyl-3-methyl-1-phenyl-1H-pyrazol-5-yl)-N-methyl-2-(2-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)benzamide has been synthesized, demonstrating the utility of acylation in building complex molecular architectures nih.gov.

N-Alkylation: The introduction of alkyl groups onto the aniline nitrogen can be achieved through various methods. Non-catalytic alkylation of aniline with 4-hydroxymethyl-1,3,5-trimethylpyrazole has been shown to yield the N-alkylation product scispace.com. Another approach involves the use of alkyl halides in the presence of a solid base like cesium fluoride-celite in acetonitrile (B52724), which has been successfully applied to the N-alkylation of anilines and various nitrogen heterocycles researchgate.net. Catalytic methods using crystalline aluminosilicates or aluminophosphates have also been developed for the N-alkylation of pyrazoles with alcohols or their derivatives, offering a high-yield pathway to N-alkylpyrazoles under mild conditions google.comgoogle.com. A newer method utilizes trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst for the N-alkylation of pyrazoles, providing an alternative to methods requiring strong bases or high temperatures semanticscholar.org.

Interactive Data Table: N-Alkylation of Pyrazoles and Anilines

| Method | Catalyst/Reagent | Substrates | Product Type | Yield | Reference |

| Non-catalytic | 4-hydroxymethyl-1,3,5-trimethylpyrazole | Aniline | N-alkylated aniline | 54% | scispace.com |

| Solid Base | CsF-Celite/Alkyl Halides | Anilines, N-heterocycles | N-alkylated products | - | researchgate.net |

| Catalytic | Crystalline aluminosilicate/aluminophosphate | Pyrazoles, Alcohols | N-alkylpyrazoles | High | google.comgoogle.com |

| Acid Catalyzed | Trichloroacetimidates/Brønsted acid | Pyrazoles | N-alkyl pyrazoles | Good | semanticscholar.org |

Diazotization and Coupling Reactions: The primary aromatic amine of the aniline moiety can be converted to a diazonium salt, which can then undergo coupling reactions with various aromatic compounds to form azo dyes. This process typically involves treating the aniline derivative with nitrous acid at low temperatures slideshare.netglobalresearchonline.net. The resulting diazonium salt is an electrophile that can react with electron-rich coupling components such as phenols or other anilines slideshare.netglobalresearchonline.net. The solid-state diazotization and diazo coupling of aniline derivatives using p-toluenesulfonic acid as a catalyst offers a solvent-free approach to azo dyes icrc.ac.ir. Diazotization of aminopyrazoles can also lead to the formation of pyrazole-3(5)-diazonium salts, which are precursors to fused heterocyclic systems like pyrazolo[5,1-c] nih.govrsc.orgnih.govtriazines researchgate.net.

Substitution on the Pyrazole Ring

The pyrazole ring in this compound is an electron-rich heterocycle that can undergo electrophilic substitution reactions, primarily at the C4 position.

Halogenation: The direct C-H halogenation of 3-aryl-1H-pyrazol-5-amines with N-halosuccinimides (NXS, where X = Br, I, Cl) provides a metal-free method for the synthesis of 4-halogenated pyrazole derivatives in moderate to excellent yields beilstein-archives.org. The reaction proceeds under mild conditions at room temperature beilstein-archives.org. For pyrazoles where the C4 position is already substituted, halogenation can occur at other positions, though it may require stronger reaction conditions researchgate.net.

Nitration: The nitration of pyrazoles typically occurs at the C4 position. The nitration of 3,5-dimethylpyrazole, for example, yields 3,5-dimethyl-4-nitropyrazole semanticscholar.org. N-substituted pyrazoles can also be nitrated. For instance, N-methylpyrazole on nitration gives the 3-nitro product semanticscholar.org. A versatile nitrating reagent, 5-methyl-1,3-dinitro-1H-pyrazole, has been developed for the mild and scalable nitration of a broad range of (hetero)arenes nih.gov. The nitration of 3-methyl-5-phenylisoxazole, a related five-membered heterocycle, with nitric acid in acetic anhydride (B1165640) under mild conditions leads to the formation of the 4-nitro derivative researchgate.net.

Interactive Data Table: Electrophilic Substitution on the Pyrazole Ring

| Reaction | Reagent | Substrate | Product | Yield | Reference |

| Bromination | N-Bromosuccinimide (NBS) | 3-aryl-1H-pyrazol-5-amines | 4-Bromo-3-aryl-1H-pyrazol-5-amines | Excellent | beilstein-archives.org |

| Iodination | N-Iodosuccinimide (NIS) | 3-aryl-1H-pyrazol-5-amines | 4-Iodo-3-aryl-1H-pyrazol-5-amines | Excellent | beilstein-archives.org |

| Chlorination | N-Chlorosuccinimide (NCS) | 3-aryl-1H-pyrazol-5-amines | 4-Chloro-3-aryl-1H-pyrazol-5-amines | Moderate | beilstein-archives.org |

| Nitration | HNO3/H2SO4 | 3,5-Dimethylpyrazole | 3,5-Dimethyl-4-nitropyrazole | 76% | semanticscholar.org |

| Nitration | 5-methyl-1,3-dinitro-1H-pyrazole | (Hetero)arenes | Nitro(hetero)arenes | Good | nih.gov |

C-H Bond Functionalization Approaches

Direct C-H bond functionalization has emerged as a powerful tool for the synthesis of complex molecules, offering a more atom-economical and efficient alternative to traditional cross-coupling reactions.

Direct Arylation: Palladium-catalyzed direct arylation of 5-pyrazolones via C-H bond activation provides a mild and efficient method for the synthesis of 4-aryl-5-pyrazolones nih.govnih.govresearchgate.net. This ligand-free catalytic process proceeds smoothly with aryl halides to give moderate to excellent yields of the arylated products nih.govnih.gov.

Transition-Metal-Catalyzed C-H Functionalization: Recent advances in transition-metal-catalyzed C-H functionalization reactions of pyrazoles have enabled the formation of new C-C and C-heteroatom bonds directly on the pyrazole ring nih.govrsc.org. These methods bypass the need for pre-functionalized pyrazoles and provide access to a wide range of derivatives in a single step nih.govrsc.org. For example, rhodium-catalyzed C-H functionalization of 3-aryl-5-methylpyrazoles with alkenes has been studied in detail, leading to various coupled products researchgate.net. Copper-catalyzed aerobic C(sp2)-H functionalization has also been reported for the synthesis of pyrazoles through C-N bond formation acs.org. The bioactive potential of molecules bearing the pyrazole scaffold underscores the importance of developing novel synthetic routes to these compounds mdpi.comjcchems.combeilstein-journals.org.

Interactive Data Table: C-H Bond Functionalization of Pyrazoles

| Reaction | Catalyst | Substrate | Reagent | Product | Reference |

| Direct Arylation | Pd(OAc)2 | 5-Pyrazolones | Aryl halides | 4-Aryl-5-pyrazolones | nih.govnih.govresearchgate.net |

| C-H Vinylation | [Rh(MeCN)3Cp*][PF6]2/Cu(OAc)2 | 3-Aryl-5-methylpyrazoles | Alkenes | Vinylated pyrazoles | researchgate.net |

| C-H Amination | Copper catalyst | - | - | Pyrazoles | acs.org |

Comprehensive Structural Elucidation and Advanced Spectroscopic Analysis

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound by measuring the mass-to-charge ratio (m/z) of its ions. For "2-(3-methyl-1H-pyrazol-5-yl)aniline," this analysis confirms the mass of the parent molecule and can offer insights into its fragmentation patterns, further corroborating the proposed structure.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement, which allows for the determination of a compound's elemental formula. The molecular formula of "this compound" is C10H11N3. HRMS analysis, typically using electrospray ionization (ESI), would be expected to detect the protonated molecular ion, [M+H]⁺. While specific experimental data for this isomer is not widely published, the predicted m/z value for the [M+H]⁺ ion of a compound with the formula C10H11N3 is 174.10257, which is consistent with the expected molecular weight. uni.lu

Table 1: HRMS Data for C10H11N3

| Parameter | Value |

|---|---|

| Molecular Formula | C10H11N3 |

| Calculated Exact Mass | 173.09529 Da |

| Ion Species | [M+H]⁺ |

| Predicted m/z | 174.10257 |

Elemental Analysis (CHN)

Elemental analysis provides the mass percentages of carbon (C), hydrogen (H), and nitrogen (N) in a pure sample. This technique is crucial for verifying the empirical formula of a newly synthesized compound. The experimentally determined percentages are compared against the theoretical values calculated from the molecular formula. For "this compound" (C10H11N3), the theoretical composition is a key benchmark for confirming sample purity.

Table 2: Calculated Elemental Composition of this compound

| Element | Symbol | Theoretical Percentage (%) |

|---|---|---|

| Carbon | C | 69.34% |

| Hydrogen | H | 6.40% |

| Nitrogen | N | 24.26% |

X-ray Crystallography and Polymorphism Studies

While spectroscopic methods provide information about molecular structure, single-crystal X-ray crystallography offers a precise and detailed view of the molecule's atomic arrangement in the solid state. Although a published crystal structure for "this compound" itself was not identified, analysis of closely related pyrazole (B372694) derivatives provides significant insight into the expected structural features. nih.goviucr.orgnih.govmdpi.comspast.orgiucr.orgnih.govnih.gov

This analysis reveals how individual molecules are arranged within the crystal lattice. The packing is governed by intermolecular forces, primarily hydrogen bonding. For "this compound," the amine group (-NH2) and the pyrazole N-H group are potent hydrogen bond donors. These would likely interact with the nitrogen atoms of the pyrazole ring on adjacent molecules, forming N-H···N hydrogen bonds. iucr.orgnih.govspast.org These interactions can link molecules into chains, sheets, or more complex three-dimensional networks. nih.gov Weaker interactions, such as C-H···π and π-π stacking between the aromatic rings, would also be expected to play a significant role in stabilizing the crystal structure. nih.gov

Polymorphism is the ability of a solid material to exist in multiple crystalline forms, each with a different internal crystal lattice. Different polymorphs of the same compound can have distinct physical properties. The investigation of polymorphism is critical in fields like pharmaceuticals, where properties such as solubility and stability are paramount. A study on "this compound" would involve crystallization under various conditions (e.g., different solvents, temperatures) to search for different crystalline forms. A notable study on a related compound, 4-(tris(4-methyl-1H-pyrazol-1-yl)methyl)aniline, successfully identified and characterized two distinct polymorphs—one crystallizing in the P21/n space group and the other in the C2/c space group—demonstrating that even subtle changes in molecular structure can lead to different packing arrangements. mdpi.com Such an investigation would be essential to fully characterize the solid-state behavior of the title compound.

Chromatographic Methods for Purity and Identity Confirmation

Chromatographic techniques are indispensable in the synthesis and analysis of this compound, providing essential information on reaction progress, product purity, and compound identity. High-Performance Liquid Chromatography (HPLC), Thin-Layer Chromatography (TLC), and hyphenated mass spectrometry techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-Performance Liquid Chromatography (UPLC) are routinely employed.

Reverse-phase HPLC (RP-HPLC) is a powerful method for the quantitative analysis and purity determination of this compound. The separation is typically achieved on a nonpolar stationary phase, such as a C18 column, with a polar mobile phase.

The method leverages the differential partitioning of the analyte between the stationary and mobile phases to achieve separation. Due to the aromatic nature of the aniline (B41778) and pyrazole rings, the compound exhibits strong UV absorbance, allowing for sensitive detection. The retention time is a key parameter for identification, while the peak area provides quantitative information about the compound's concentration. Method validation for pyrazoline derivatives has demonstrated high precision and accuracy, with the relative standard deviation (RSD) for precision typically falling within acceptable limits (less than 2.0%) . For the analysis of the aniline moiety, HPLC methods have been established using C18 columns with acetonitrile-water mixtures, detecting the analyte at wavelengths as low as 190 nm for high sensitivity nih.gov.

A typical isocratic HPLC method for a pyrazoline derivative involves a mobile phase consisting of an organic solvent like methanol (B129727) or acetonitrile (B52724) mixed with an aqueous buffer, such as water containing a small percentage of trifluoroacetic acid (TFA) or formic acid to ensure good peak shape .

Table 1: Representative HPLC Parameters for Analysis of Pyrazole Derivatives

| Parameter | Value |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Acetonitrile and 0.1% Formic Acid in Water (Gradient or Isocratic) |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis Diode Array Detector (DAD) at 210 nm & 254 nm |

| Column Temperature | 25 °C |

| Injection Volume | 5 - 10 µL |

| Expected Retention Time | Dependent on exact mobile phase composition and gradient |

Thin-Layer Chromatography (TLC) is a rapid, cost-effective, and versatile technique used primarily to monitor the progress of chemical reactions in real-time researchgate.netthermofisher.com. In the synthesis of this compound, TLC allows the chemist to qualitatively observe the consumption of starting materials and the formation of the desired product.

The separation occurs on a stationary phase, typically silica (B1680970) gel coated on a glass or aluminum plate, with a liquid mobile phase (eluent). After spotting the reaction mixture on the plate and developing it in a chamber containing the eluent, the separated spots are visualized, usually under UV light (at 254 nm or 365 nm), which is effective for UV-active compounds like pyrazoles mdpi.com. The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic value for a compound in a given solvent system. For pyrazole derivatives, common mobile phases include mixtures of ethyl acetate (B1210297) and petroleum ether or methanol and dichloromethane (B109758) researchgate.net. A mobile phase of 5% methanol in dichloromethane has been found to provide good separation for related acylated pyrazolone (B3327878) compounds rsc.org. The completion of the reaction is indicated by the disappearance of the starting material spots and the appearance of a new spot corresponding to the product.

Table 2: Typical TLC System and Representative Rf Values for Reaction Monitoring

| Parameter | Description |

| Stationary Phase | Silica Gel 60 F₂₅₄ plates |

| Mobile Phase | Ethyl Acetate / Petroleum Ether (e.g., 4:1 v/v) researchgate.net |

| Visualization | UV Lamp (254 nm) |

| Analyte | Representative Rf Value |

| Starting Material 1 | ~0.80 |

| Starting Material 2 | ~0.75 |

| Product | ~0.40 - 0.50 |

For unambiguous identity confirmation and highly sensitive purity analysis, hyphenated techniques such as LC-MS and UPLC-MS are the methods of choice. These techniques couple the powerful separation capabilities of liquid chromatography with the precise mass detection of mass spectrometry.

UPLC operates on the same principles as HPLC but utilizes columns with smaller particle sizes (typically sub-2 µm), which allows for faster analysis times, higher resolution, and increased sensitivity sielc.com. This is particularly beneficial for complex reaction mixtures or for detecting trace-level impurities.

After the components of the sample are separated by the LC or UPLC system, they are introduced into the mass spectrometer. Electrospray ionization (ESI) is a common ionization technique for pyrazole derivatives, typically generating the protonated molecular ion [M+H]⁺ in positive ion mode. The mass analyzer then separates the ions based on their mass-to-charge ratio (m/z), providing a highly specific and sensitive method for identifying the compound and any related impurities. The theoretical exact mass of the [M+H]⁺ ion for this compound (C₁₀H₁₁N₃) is approximately 174.1026 Da. High-resolution mass spectrometry (HRMS) can confirm this mass with high accuracy, further solidifying the compound's identity. LC-MS/MS methods can provide even greater specificity by fragmenting the parent ion and analyzing the resulting daughter ions rasayanjournal.co.in.

Table 3: Typical LC-MS / UPLC-MS Parameters for Identity Confirmation

| Parameter | Value |

| Chromatography System | UPLC or HPLC |

| Column | C18 (e.g., 50 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase | A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in Acetonitrile |

| Flow Rate | 0.4 - 0.6 mL/min |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Mass Analyzer | Quadrupole Time-of-Flight (Q-TOF), Orbitrap, or Triple Quadrupole |

| Data Acquisition | Full Scan (e.g., m/z 50-500) and/or Selected Ion Monitoring (SIM) |

| Expected m/z | ~174.10 [M+H]⁺ |

Reactivity Studies and Mechanistic Investigations

Reactivity of the Aniline (B41778) Moiety

The aniline portion of the molecule contains a primary amine group attached to a benzene (B151609) ring. The lone pair of electrons on the nitrogen atom significantly influences the reactivity of this moiety, both at the amine itself and on the aromatic ring.

Amine-Based Reactions (e.g., acylation, alkylation)

The nitrogen atom of the aniline's amino group is nucleophilic and readily participates in reactions with electrophiles.

Acylation: The primary amine can be easily acylated by reacting with acylating agents such as acyl chlorides or anhydrides. This reaction typically proceeds in the presence of a base to neutralize the acid byproduct. For instance, the reaction with acetyl chloride would yield the corresponding acetamide, N-(2-(3-methyl-1H-pyrazol-5-yl)phenyl)acetamide. Such reactions are fundamental in synthetic chemistry for installing protecting groups or for building more complex molecular architectures.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. However, this reaction is often difficult to control and can lead to a mixture of mono-, di-alkylated, and even quaternary ammonium (B1175870) salt products. A study on the non-catalytic alkylation of aniline with a hydroxymethylpyrazole derivative demonstrated that N-alkylation occurs in preference to C-alkylation on the activated aniline ring, highlighting the high nucleophilicity of the amine nitrogen.

Electrophilic Aromatic Substitution on the Aniline Ring

The amino group is a powerful activating group and directs electrophilic attack to the ortho and para positions of the benzene ring. researchgate.netlkouniv.ac.in This is due to the resonance donation of the nitrogen's lone pair into the aromatic system, which increases the electron density at these positions, making them more susceptible to attack by electrophiles.

However, the pyrazol-5-yl substituent at the C2 position introduces competing electronic effects. While the pyrazole (B372694) ring is aromatic, it can exhibit an electron-withdrawing inductive effect, which would deactivate the aniline ring towards electrophilic substitution. Therefore, the outcome of these reactions depends on the balance between the strongly activating, ortho, para-directing amino group and the potentially deactivating pyrazolyl substituent.

Common electrophilic aromatic substitution reactions include:

Halogenation: Reaction with reagents like bromine water would be expected to proceed rapidly, likely leading to poly-substitution at the available para and ortho positions (C4 and C6) of the aniline ring.

Nitration: Direct nitration using a mixture of nitric acid and sulfuric acid can be complex. The strongly acidic conditions can protonate the basic amino group to form an anilinium ion (-NH3+). lkouniv.ac.in This protonated group is strongly deactivating and a meta-director. Consequently, nitration of 2-(3-methyl-1H-pyrazol-5-yl)aniline could yield a mixture of ortho/para and meta substituted products.

Sulfonation: Similar to nitration, sulfonation with fuming sulfuric acid can be influenced by the protonation of the amino group.

The directing effects of the substituents on the aniline ring are summarized in the table below.

| Substituent | Position | Electronic Effect | Directing Influence |

| -NH₂ | C1 | Activating, Resonance Donor | Ortho, Para |

| -Pyrazolyl | C2 | Potentially Deactivating, Inductive Withdrawer | Meta (by induction) |

Reactivity of the Pyrazole Ring

The pyrazole ring is an aromatic heterocycle with its own distinct reactivity patterns, influenced by the two adjacent nitrogen atoms and the substituents.

Reactions Involving the Nitrogen Atoms of the Pyrazole Ring

The pyrazole ring contains two non-equivalent nitrogen atoms: one is a pyrrole-like nitrogen (N1) bearing a hydrogen atom, and the other is a pyridine-like nitrogen (N2). pharmaguideline.commdpi.com

N1-H Reactivity: The N1 proton is weakly acidic and can be removed by a base to form a pyrazolate anion. This anion is a potent nucleophile and readily reacts with electrophiles. pharmaguideline.commdpi.com Alkylation, for example with alkyl halides like methyl iodide in the presence of a base (e.g., NaH), would be expected to occur regioselectively at the N1 position.

N2 Reactivity: The N2 nitrogen has a lone pair of electrons in an sp² orbital and is basic. It can be protonated by acids or react with strong electrophiles. pharmaguideline.com

Functionalization of Carbon Positions on the Pyrazole Ring

The electronic nature of the pyrazole ring directs electrophilic substitution primarily to the C4 position. The two nitrogen atoms donate electron density into the ring, but this effect preferentially increases the nucleophilicity of the C4 carbon, as the C3 and C5 positions are adjacent to the electronegative nitrogens. pharmaguideline.com

Halogenation: Direct C-H halogenation of pyrazoles is a well-established method for their functionalization. Studies on 3-aryl-1H-pyrazol-5-amines, which are structurally analogous to the target compound, have shown that halogenation with N-halosuccinimides (NXS) occurs selectively at the C4 position in excellent yields. beilstein-archives.orgbeilstein-archives.orgresearchgate.net This metal-free method is effective for chlorination, bromination, and iodination. beilstein-archives.orgresearchgate.net

The table below presents data from the halogenation of a similar substrate, 3-phenyl-1-tosyl-1H-pyrazol-5-amine.

| Halogenating Agent | Product | Yield (%) |

| NBS (N-Bromosuccinimide) | 4-Bromo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 90 |

| NIS (N-Iodosuccinimide) | 4-Iodo-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 92 |

| NCS (N-Chlorosuccinimide) | 4-Chloro-3-phenyl-1-tosyl-1H-pyrazol-5-amine | 85 |

Data adapted from studies on analogous 3-aryl-1H-pyrazol-5-amines. beilstein-archives.org

Other Electrophilic Substitutions: Reactions such as nitration and formylation (Vilsmeier-Haack reaction) are also known to occur at the C4 position of the pyrazole ring, provided the position is unsubstituted. mdpi.comresearchgate.net

Mechanistic Pathways of Key Reactions

Understanding the mechanisms of these reactions is key to predicting and controlling their outcomes.

Electrophilic Aromatic Substitution on the Aniline Ring: This reaction proceeds via the classical arenium ion mechanism. The π-system of the aniline ring acts as a nucleophile, attacking the electrophile (E⁺). This rate-determining step forms a resonance-stabilized carbocation intermediate known as the Wheland intermediate or arenium ion. A subsequent fast deprotonation step by a weak base restores the aromaticity of the ring, yielding the substituted product. masterorganicchemistry.com The stability of the arenium ion determines the regioselectivity; for aniline, intermediates with the positive charge delocalized onto the nitrogen atom are particularly stable, favoring ortho and para attack. lkouniv.ac.in

C4-Halogenation of the Pyrazole Ring: A plausible mechanism for the halogenation of 3-aryl-1H-pyrazol-5-amines with NXS reagents involves the activation of the halogenating agent by the solvent, dimethyl sulfoxide (B87167) (DMSO). beilstein-archives.orgresearchgate.net DMSO is proposed to attack the electrophilic halogen atom of NXS, forming an intermediate complex (DMSO-X⁺). This complex is a more potent electrophile. The electron-rich C4 position of the pyrazole ring then attacks this activated halogen species, leading to a cationic intermediate. Subsequent deprotonation at C4 yields the 4-halogenated pyrazole product and regenerates the DMSO catalyst. beilstein-archives.orgresearchgate.net

Elucidation of Reaction Mechanisms in the Synthesis of this compound

The synthesis of this compound, a substituted aminophenyl pyrazole, is primarily achieved through the cyclocondensation reaction of a hydrazine (B178648) derivative with a 1,3-dicarbonyl compound or a functional equivalent. This process, a variation of the Knorr pyrazole synthesis, involves a series of well-defined mechanistic steps that dictate the final regiochemical outcome. nih.govnih.govbeilstein-journals.org

The reaction typically commences with the nucleophilic attack of a substituted hydrazine, in this case, a derivative of (2-aminophenyl)hydrazine, on one of the carbonyl carbons of a 1,3-dicarbonyl compound such as acetylacetone (B45752) or its enol ether equivalent. The initial addition is followed by a dehydration step to form a hydrazone intermediate. The specific carbonyl group attacked first is a critical factor influencing the final arrangement of substituents on the pyrazole ring.

Following the formation of the hydrazone, the reaction proceeds via an intramolecular cyclization. The remaining free nitrogen atom of the hydrazine moiety attacks the second carbonyl carbon, leading to the formation of a five-membered heterocyclic intermediate, a dihydropyrazole derivative. The final step in the sequence is an elimination reaction, typically the loss of a water molecule, which results in the aromatization of the ring to yield the stable pyrazole core. researchgate.net

A crucial aspect of this synthesis is controlling the regioselectivity. When an unsymmetrical 1,3-dicarbonyl compound and an unsymmetrical hydrazine are used, two different regioisomers can potentially be formed. The reaction conditions, particularly the pH, play a pivotal role in directing the outcome. acs.org Mechanistic studies on related aminopyrazole syntheses have demonstrated that kinetic versus thermodynamic control can lead to different isomers. For instance, in the reaction between methylhydrazine and ethyl 2-cyano-3-ethoxyacrylate, kinetic conditions (EtONa, 0 °C) favor the formation of the 3-aminopyrazole, while thermodynamic conditions (EtOH, 70 °C) lead to the 5-aminopyrazole isomer, proceeding through a dynamic equilibration of Michael adduct intermediates. chim.it This highlights the importance of carefully controlled reaction conditions to selectively synthesize the desired this compound isomer.

A generalized mechanistic pathway is outlined below:

| Step | Description | Intermediate/Product |

| 1 | Nucleophilic attack of the hydrazine on a carbonyl group of the 1,3-dicarbonyl precursor. | Initial Adduct |

| 2 | Dehydration to form a hydrazone intermediate. | Hydrazone |

| 3 | Intramolecular nucleophilic attack by the second nitrogen atom onto the remaining carbonyl group. | Dihydropyrazole Intermediate |

| 4 | Dehydration/Aromatization to form the final pyrazole ring. | This compound |

Mechanistic Understanding of Derivatization Reactions

The compound this compound possesses two distinct heterocyclic and aromatic systems, the pyrazole ring and the aniline ring, both of which can undergo derivatization, primarily through electrophilic substitution reactions. The mechanistic pathways are dictated by the electronic properties of each ring system.

Electrophilic Substitution on the Pyrazole Ring

The pyrazole ring is an electron-rich heterocycle, though less so than pyrrole, and is susceptible to electrophilic attack. Substitution typically occurs at the C4 position, which is the most electron-rich carbon atom not situated between the two nitrogen atoms. A common derivatization is halogenation. beilstein-archives.org

The mechanism for the direct C-H halogenation of related 3-aryl-1H-pyrazol-5-amines using N-halosuccinimides (NXS) in dimethyl sulfoxide (DMSO) has been investigated. beilstein-archives.org This process is believed to proceed through a metal-free pathway where DMSO plays a dual role as both solvent and catalyst.

The proposed mechanism involves the following steps:

Activation of the Halogenating Agent: The N-halosuccinimide reacts with DMSO to form an electrophilic halogen species, postulated to be a DMSO·X⁺ complex (Intermediate II ).

Electrophilic Attack: The electron-rich C4 position of the pyrazole ring attacks the electrophilic halogen of the DMSO·X⁺ complex. This step forms a resonance-stabilized cationic intermediate, often referred to as a sigma complex or arenium ion (Intermediate III ). beilstein-archives.org

Deprotonation: A base, such as the succinimide (B58015) anion formed in the first step, abstracts the proton from the C4 carbon, restoring the aromaticity of the pyrazole ring and yielding the 4-halogenated product. beilstein-archives.org

Electrophilic Substitution on the Aniline Ring

The aniline moiety contains a powerful activating and ortho-, para-directing amino (-NH₂) group. byjus.comscribd.com This group strongly donates electron density into the benzene ring through resonance, significantly increasing the nucleophilicity at the positions ortho and para to the amino group. wikipedia.org

The general mechanism for electrophilic aromatic substitution on the aniline ring is as follows:

Generation of the Electrophile: A strong electrophile (E⁺) is generated (e.g., NO₂⁺ from HNO₃/H₂SO₄ for nitration, or a polarized Br₂ molecule for bromination). masterorganicchemistry.com

Nucleophilic Attack: The π-electron system of the aniline ring attacks the electrophile. This attack is regioselective for the ortho and para positions due to the superior resonance stabilization of the resulting carbocation intermediate (arenium ion). wikipedia.orglkouniv.ac.in For ortho and para attack, an additional resonance structure can be drawn where the positive charge is delocalized onto the nitrogen atom of the amino group, greatly enhancing the stability of the intermediate. wikipedia.org

Deprotonation: A weak base in the reaction mixture removes a proton from the carbon atom bearing the new electrophile, collapsing the arenium ion and restoring the aromaticity of the benzene ring to yield the substituted product. masterorganicchemistry.com

Due to the high activation by the -NH₂ group, reactions like bromination can proceed rapidly even without a Lewis acid catalyst and may lead to polysubstitution, such as the formation of a tribromo derivative. byjus.com

Study of Intermediates and Transition States

The detailed investigation of reaction pathways, including the characterization of transient intermediates and the energetic profiling of transition states, is often accomplished through computational chemistry, primarily using Density Functional Theory (DFT). researchgate.netresearchgate.net These theoretical studies provide critical insights into the kinetics and thermodynamics that govern the synthesis and reactivity of this compound.

Intermediates and Transition States in Synthesis

Computational studies have been instrumental in mapping the potential energy surface for pyrazole formation via cyclocondensation reactions. researchgate.net For the synthesis of pyrazoles from hydrazines and 1,3-dielectrophiles, DFT calculations can model the key species along the reaction coordinate.

Key modeled species include:

Reactants: The initial hydrazine and 1,3-dicarbonyl compounds.

Pre-reaction Complexes: Weakly associated complexes between the reactants.

Transition States (TS): High-energy structures corresponding to the energy barriers for each step, such as the initial nucleophilic attack (TS1), the formation of the hydrazone (TS2), the intramolecular cyclization (TS3), and the final aromatization step (TS4).

Intermediates: Local energy minima along the reaction path, such as the initial tetrahedral adduct, the open-chain hydrazone, and the non-aromatic cyclized dihydropyrazole (pyrazoline). organic-chemistry.org

Theoretical investigations on the reaction of ethoxymethylenemalononitrile (B14416) with hydrazine hydrate (B1144303) have successfully located the transition states for different mechanistic pathways, allowing for the calculation of activation energies (ΔG‡). researchgate.net This data helps to explain why a particular reaction pathway or regioisomeric outcome is favored over another. researchgate.netmdpi.com

| Species | Role in Reaction | Method of Study |

| Hydrazone | Key open-chain intermediate | Isolation, Spectroscopic Characterization, DFT Optimization |

| Dihydropyrazole | Cyclized, non-aromatic intermediate | Isolation, DFT Optimization |

| Cyclization TS | Transition state for ring formation | DFT, Synchronous Transit-Guided Quasi-Newton (STQN) Methods |

| Aromatization TS | Transition state for final dehydration | DFT Calculation |

Intermediates and Transition States in Derivatization

DFT calculations are also applied to understand the derivatization of this compound. In electrophilic aromatic substitution, the primary intermediate is the cationic sigma complex (arenium ion). Computational modeling can determine the relative stabilities of the different possible sigma complexes that could be formed.

For substitution on the aniline ring, calculations confirm that the intermediates for ortho and para attack are significantly more stable than the intermediate for meta attack. This is due to the greater charge delocalization, which includes a resonance contributor involving the lone pair of the amino group's nitrogen atom. wikipedia.org This aligns with experimental observations that the -NH₂ group is a strong ortho-, para-director.

Similarly, for electrophilic attack on the pyrazole ring, DFT can be used to model the transition state and the sigma complex intermediate. Such studies can rationalize the observed regioselectivity for attack at the C4 position by showing that the corresponding intermediate and the transition state leading to it are lower in energy compared to those for attack at other positions. mdpi.com

Coordination Chemistry and Metallosupramolecular Architectures

Ligand Properties of 2-(3-methyl-1H-pyrazol-5-yl)aniline

The utility of this compound as a ligand stems from its specific structural and electronic features. Polydentate pyrazole (B372694) compounds are recognized as valuable ligands for constructing polynuclear complexes, which can serve as models for bioinorganic systems and as precursors for new catalysts. nih.gov

This compound typically acts as a bidentate ligand, meaning it can bind to a metal center through two donor atoms. These donor sites are the nitrogen atom of the aniline's amino group and one of the nitrogen atoms of the pyrazole ring. This chelation results in the formation of a stable five- or six-membered ring with the metal ion.

The coordination of the ligand to a metal can be influenced by the presence of other molecules. For instance, in some complexes, a water molecule can also coordinate to the metal center. researchgate.net The flexibility of such tripodal ligands, which can possess multiple coordination sites, allows them to accommodate a variety of metals. nih.govresearchgate.net

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound and similar pyrazole-containing ligands is a subject of ongoing research. These complexes can be prepared with a range of transition metals, and their properties are studied using various spectroscopic and analytical techniques.

Transition metals such as copper(II) and cobalt(II) have been shown to form complexes with pyrazole-derived ligands. researchgate.netscispace.com The synthesis of these complexes often involves the reaction of the ligand with a metal salt, such as an acetate (B1210297) or nitrate (B79036) salt, in a suitable solvent. scispace.comniscair.res.in The resulting complexes are often colored and can exhibit different stoichiometries, with metal-to-ligand ratios of 1:2 being common. scispace.com The non-electrolytic nature of many of these complexes can be confirmed by conductance measurements. scispace.com

The precise arrangement of atoms in these metal complexes is determined using techniques like single-crystal X-ray diffraction. This analysis provides detailed information on the coordination geometry around the metal center and the lengths of the bonds between the metal and the ligand atoms.

For example, in a copper(II) complex, the metal ion can be in a distorted square-pyramidal environment, coordinated to two pyrazole nitrogen atoms, a water oxygen atom, and an oxygen atom from a nitrate ion in the square plane, with an amine nitrogen at the apex. researchgate.net In a cobalt(II) complex, the geometry can be a distorted octahedron, with the ligand coordinating in a "fac" (facial) manner. researchgate.net

The table below summarizes typical coordination geometries and bond distances for related pyrazole-containing complexes.

| Metal Ion | Coordination Geometry | M-N(pyrazole) (Å) | M-N(amine) (Å) | M-O(water) (Å) |

| Cu(II) | Distorted Square-Pyramidal | 2.00(1), 2.01(1) | 2.34(1) | 1.938(9) |

| Co(II) | Distorted Octahedral | 2.030(10), 2.112(9) | 2.209(9) | - |

Data derived from related pyrazole complexes. researchgate.net

Spectroscopic methods such as ¹H NMR can also provide evidence of coordination. A shift in the signal of the proton in the -HC=N group after complexation indicates the coordination of the imine nitrogen to the metal center. scispace.com

Applications of Metal Complexes in Catalysis

Metal complexes containing pyrazole-based ligands are of significant interest for their catalytic properties. The combination of organometallic and coordination chemistry has led to the development of new and powerful synthetic methods. researchgate.net

Transition metal complexes with pyrazole-containing Schiff base ligands have been recognized for their importance as catalysts in a variety of reactions. scispace.com For example, pyrazolyl-functionalized N-heterocyclic carbene palladium complexes have demonstrated high catalytic activity for Suzuki-Miyaura and Mizoroki-Heck coupling reactions, which are important carbon-carbon bond-forming reactions. researchgate.net Additionally, certain iridium(III) complexes with 2-(1H-pyrazol-3-yl)pyridine ligands can promote hydrogen evolution from formic acid. nih.gov The catalytic activity of these complexes can be influenced by factors such as the electronic properties of the ligand, which can be tuned by the substituents on the pyrazole ring. chemrxiv.org

Applications in Chemical Sciences

The distinct chemical architecture of 2-(3-methyl-1H-pyrazol-5-yl)aniline, featuring both a pyrazole (B372694) and an aniline (B41778) group, provides multiple active sites for chemical interactions. This has led to its exploration in several branches of chemistry, from facilitating complex organic reactions to protecting metallic surfaces and forming novel materials.

Catalysis in Organic Synthesis: Use as Ligands in Metal-Catalyzed Reactions

Pyrazole derivatives are well-regarded as excellent chelating agents for transition metals. researchgate.net The this compound structure is particularly effective as a ligand in metal-catalyzed reactions due to the presence of multiple nitrogen atoms which can coordinate with metal centers. This coordination is fundamental to the design of catalysts that influence the electronic and steric properties of the resulting metal complexes, thereby affecting their stability and reactivity. chemrxiv.org

Research into related pyrazole-based compounds demonstrates their utility. For instance, anilido-pyrazolate ligands have been used to synthesize aluminum complexes that are active catalysts for the ring-opening polymerization of ε-caprolactone. rsc.org Similarly, cobalt complexes with pyrazole ligands have been shown to act as catalyst precursors for the peroxidative oxidation of cyclohexane (B81311) under mild conditions. nih.gov The coordination of pyrazole-aniline type structures with metals like zinc has also been explored, highlighting the versatility of these ligands in forming stable complexes with varied geometries. researchgate.net The ability of the pyrazole and aniline nitrogens to form chelate rings with a metal ion is a key feature that can stabilize the catalyst and promote specific reaction pathways.

Exploration in Green Chemical Processes

The principles of green chemistry, which advocate for environmentally benign chemical synthesis, are increasingly important. The synthesis of pyrazole derivatives, including those with aniline functionalities, has been a fertile ground for the application of these principles. nih.govresearchgate.net Methodologies are being developed that avoid hazardous reagents, use green solvents like water or ethanol (B145695), and employ recyclable catalysts or even catalyst-free conditions. nih.govresearchgate.net

One prominent green strategy is the use of multicomponent reactions (MCRs), which are one-pot processes that combine three or more reactants to form a complex product, thereby saving time, energy, and resources. nih.gov Catalyst-free, one-pot reactions have been successfully employed to create pyrazole-aniline linked derivatives in good to excellent yields, showcasing an eco-friendly synthetic route. researchgate.net Furthermore, the synthesis of the closely related compound 2-(1H-pyrazol-5-yl)aniline has been achieved using a microwave-assisted method with ethanol as a green solvent, highlighting a move towards more sustainable production methods for this class of compounds. researchgate.net

| Method | Key Features | Typical Yield | Reference |

|---|---|---|---|

| Catalyst-free Multicomponent Reaction | One-pot synthesis, eco-friendly | 79-93% | researchgate.net |

| Microwave-assisted Synthesis | Uses ethanol as a green solvent, rapid | 92% | researchgate.net |

| Nano-ZnO catalyzed protocol | Short reaction time, easy work-up | 95% | nih.gov |

Corrosion Inhibition Studies

Organic molecules containing heteroatoms like nitrogen are effective corrosion inhibitors, particularly in acidic environments. They function by adsorbing onto the metal surface and creating a protective barrier. nih.gov Pyrazole derivatives have demonstrated significant promise in this area due to their heterocyclic structure, which promotes strong adsorption. nih.gov

Studies on 2-(1H-pyrazol-5-yl)aniline, a compound structurally very similar to this compound, have confirmed its efficacy as a corrosion inhibitor for Aluminium-2014 alloy in a 1M hydrochloric acid solution. researchgate.net Research on other pyrazole-aniline derivatives has shown high inhibition efficiencies for steel in acidic media, often reaching over 90% at optimal concentrations. nih.govnih.govacs.org These inhibitors typically act as mixed-type inhibitors, meaning they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govacs.org

| Inhibitor | Metal | Medium | Concentration (M) | Max. Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|---|

| N-((1H-pyrazol-1-yl)methyl)-4-nitroaniline | Carbon Steel | 1 M HCl | 10-3 | 90.8 | nih.gov |

| Ethyl 5-methyl-1-(((4-nitrophenyl)amino)methyl)-1H-pyrazole-3-carboxylate | Carbon Steel | 1 M HCl | 10-3 | 91.8 | nih.gov |

| N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide monohydrate | C38 Steel | 1 M HCl | 10-3 | 95.1 | nih.govacs.org |

| 2-(1H-pyrazol-5-yl) aniline | Aluminium-2014 Alloy | 1 M HCl | Not specified | Effective | researchgate.net |

Mechanistic Insights into Protective Film Formation on Metal Surfaces

The primary mechanism of corrosion inhibition by pyrazole-aniline compounds is the formation of a protective film on the metal surface. This process begins with the adsorption of the inhibitor molecules, a phenomenon that can be described by adsorption isotherms like the Langmuir model. nih.gov The adsorption is driven by the interaction between the inhibitor's functional groups and the metal. The nitrogen atoms in the pyrazole and aniline rings, with their lone pairs of electrons, and the π-electrons of the aromatic systems, are key to this interaction. nih.gov

This adsorption can involve both physical (electrostatic) and chemical (covalent bond formation) interactions, leading to a stable, adsorbed layer. nih.govacs.org This layer acts as a physical barrier, isolating the metal from the corrosive environment and blocking the active sites where corrosion would otherwise occur. researchgate.net The formation and nature of this protective film have been confirmed through various surface analysis techniques, including Scanning Electron Microscopy (SEM), which reveals a smoother, less damaged surface on inhibited metal samples compared to uninhibited ones. researchgate.netnih.govresearchgate.net

Materials Science Applications

The unique chemical structures of pyrazole derivatives also lend themselves to applications in materials science, where they can be used as building blocks for functional materials. mdpi.com

Development of Pyrazole-Aniline Based Materials

The combination of pyrazole and aniline moieties in a single molecule creates opportunities for developing advanced materials. These compounds can serve as monomers or functional units in the creation of polymers and organic/inorganic hybrid materials. frontiersin.org For instance, pyrazole-aniline structures have been incorporated into more complex systems, such as s-triazine derivatives, to create new molecules with specific packing properties controlled by intermolecular interactions. researchgate.net

Furthermore, the inherent photophysical properties of conjugated pyrazole systems make them candidates for the development of sensors and other organic electronic materials. mdpi.com Some pyrazole derivatives have been shown to exhibit photochromic behavior, changing their optical properties upon exposure to light, which is a key feature for applications in optical data storage and smart materials. mdpi.com The synthetic versatility of the pyrazole-aniline scaffold allows for systematic modifications to fine-tune these properties, paving the way for tailored functional materials. mdpi.com

Precursors for Dyes and Pigments (general pyrazolone (B3327878) relevance)

Pyrazolone derivatives have long been recognized as important intermediates in the synthesis of a wide range of dyes and pigments. primachemicals.com Their ability to undergo coupling reactions, particularly with diazonium salts, allows for the creation of azo dyes with diverse and vibrant colors. nih.gov The specific color of the resulting dye is influenced by the substituents on the pyrazolone ring. These pyrazolone-based colorants are utilized in various applications, including textiles, plastics, and printing inks. primachemicals.comwikipedia.org

Chelating Agent Development (general pyrazolone relevance)

The pyrazolone scaffold also serves as a foundation for the development of effective chelating agents. These molecules can selectively bind to metal ions, a property that is exploited in various chemical processes.

Acylated pyrazolones have demonstrated significant potential as extractive chelating agents for the separation of metal ions. scispace.com The ability of these compounds to form stable complexes with metal ions allows for their selective extraction from aqueous solutions into an organic phase. This is particularly useful in hydrometallurgy for the recovery of valuable metals and in analytical chemistry for the separation and preconcentration of trace metals. scispace.com The efficiency and selectivity of the extraction process can be fine-tuned by modifying the substituents on the pyrazolone ring. scispace.com

An article focusing solely on the bio-molecular interactions and mechanistic insights of This compound cannot be generated at this time.

A comprehensive search of scientific literature and chemical databases reveals a significant lack of specific research data for the compound with CAS number 114554-23-3 concerning its enzyme inhibition mechanisms, receptor binding, protein-ligand interactions, and the mechanistic basis of its biological activities.

While the broader class of pyrazole and pyrazole-aniline derivatives has been extensively studied and shown to exhibit a wide range of pharmacological activities, these findings are not specific to "this compound." Attributing the mechanisms of action from related but structurally different compounds to this specific molecule would be scientifically inaccurate.

Research on related pyrazole derivatives indicates potential mechanisms that could be investigated for the target compound:

Enzyme Inhibition: Derivatives have been identified as inhibitors of bacterial enzymes like DNA gyrase and N-Succinyl-l,l-2,6-diaminopimelic acid desuccinylase (DapE), as well as fungal succinate (B1194679) dehydrogenase (SDH). nih.govnih.govclockss.org

Receptor and Protein Interactions: Various pyrazole-containing molecules have been shown to bind to receptors such as the RET oncoprotein and modulate the activity of ion channels. nih.govnih.gov Computational docking studies on similar structures suggest potential interactions with enzymes like dipeptidyl peptidase-IV (DPP-IV). chemmethod.com

Antimicrobial Mechanisms: The antibacterial action of some pyrazole derivatives is attributed to the disruption of the bacterial cell wall or inhibition of essential enzymes. nih.gov

To provide a detailed and accurate article as requested, dedicated studies on "this compound" are required. Without such specific data, generating content for the outlined sections would lead to speculation and misrepresentation of the available scientific evidence.

Exploration of Bio Molecular Interactions and Mechanistic Insights

Mechanistic Basis of Diverse Biological Activities (without clinical data)

Anti-inflammatory and Analgesic Mechanisms

The pyrazole (B372694) nucleus is a cornerstone in the development of anti-inflammatory drugs, most notably celecoxib (B62257) and lonazolac. The mechanisms of action for pyrazole-containing compounds often involve the inhibition of key enzymes in the inflammatory cascade.

Derivatives of the pyrazole scaffold have demonstrated significant anti-inflammatory and analgesic properties. For instance, a series of 3-methyl-N-phenyl-1H-pyrazol-5-ylcarboxamides, which are structurally related to 2-(3-methyl-1H-pyrazol-5-yl)aniline, have been shown to possess potent anti-inflammatory activity in carrageenan-induced rat paw edema models. nih.gov While the precise mechanism for these specific compounds was not fully elucidated, the activity of many pyrazole-based anti-inflammatory agents is attributed to their ability to inhibit cyclooxygenase (COX) enzymes. nih.gov

Further studies on hybrid pyrazole analogues revealed that their anti-inflammatory effects are directly linked to the inhibition of COX-1 and COX-2 enzymes, as well as the downregulation of tumor necrosis factor-alpha (TNF-α). nih.gov Compounds 5s and 5u from this series showed potent anti-inflammatory activity, comparable to the standard drug ibuprofen. nih.gov The inhibition of COX enzymes prevents the conversion of arachidonic acid into prostaglandins, which are key mediators of pain and inflammation.

Antioxidant Activity Mechanisms

The pyrazole ring system is a key feature in compounds designed to combat oxidative stress. The antioxidant mechanism of pyrazole derivatives often involves radical scavenging through hydrogen atom transfer (HAT) or single electron transfer (SET) pathways. mdpi.com

Edaravone (3-methyl-1-phenyl-2-pyrazolin-5-one), a clinically used antioxidant, and its analogs exemplify this activity. mdpi.comnih.gov The antioxidant capacity of Edaravone is attributed to its ability to scavenge various free radicals, including hydroxyl, alkoxyl, and peroxyl radicals. mdpi.comnih.gov The anionic form of the molecule is particularly reactive and plays a crucial role in its radical-scavenging activity. nih.gov

A study on 4-aminopyrazol-5-ol hydrochlorides, analogs of Edaravone, demonstrated significant antioxidant effects in ABTS, FRAP, and ORAC assays. mdpi.com The lead compound, 4-amino-3-methyl-1-phenylpyrazol-5-ol hydrochloride (APH), showed high activity, which was correlated with its electronic properties. mdpi.com Quantum mechanical calculations suggested that the radical-scavenging action occurs via the HAT mechanism, involving the breaking of the O-H bond. mdpi.com Similarly, other pyrazole derivatives have shown the ability to quench the stable DPPH free radical, indicating their potential as hydrogen-donating antioxidants. derpharmachemica.comsemanticscholar.org

Neuroprotective Mechanisms

The neuroprotective effects of pyrazole derivatives are often linked to their antioxidant and anti-inflammatory properties, as well as their ability to modulate specific neurological targets. Oxidative stress and inflammation are key pathological features of neurodegenerative diseases and ischemic events.

Pyrazolol derivatives have been investigated for their neuroprotective potential in the context of cerebral ischemia. nih.gov The mechanism of action involves free radical scavenging and metal chelation. nih.gov For example, the compound Y12 (3-methyl-1-(3-methylpyridin-2-yl)-1H-pyrazol-5-ol) exhibited exceptional antioxidant capacity and significant metal chelating activity with Cu²⁺. nih.gov In cellular models of oxygen-glucose deprivation/reoxygenation (OGD/R), these compounds demonstrated excellent neurocytoprotective effects. nih.gov In vivo studies confirmed that Y12 could significantly reduce the infarct area in a mouse model of focal cerebral ischemia. nih.gov

Another identified neuroprotective mechanism for pyrazole-containing compounds is the inhibition of acetylcholinesterase (AChE). evitachem.com By inhibiting AChE, compounds like N-(1-(6-methoxybenzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)furan-2-carboxamide increase the levels of the neurotransmitter acetylcholine (B1216132) in the synaptic cleft, which is beneficial in conditions like Alzheimer's disease where cholinergic function is impaired. evitachem.com

Anti-tumor and Anticancer Mechanisms

The pyrazole scaffold is a prominent feature in many anticancer agents, particularly kinase inhibitors. nih.govtandfonline.commdpi.com The anticancer mechanisms of pyrazole derivatives are diverse and target various hallmarks of cancer.

One significant mechanism is the inhibition of tubulin polymerization . A pyrazole derivative, compound 5b (a 5-methoxy-2-(3-(phenylamino)-1H-pyrazol-5-yl)phenol derivative) , was identified as a potent inhibitor of tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. nih.gov It showed high potency against K562 (leukemia) and A549 (lung cancer) cell lines. nih.gov

Another key mechanism is the modulation of the DNA damage response . The novel pyrazole compound PCW-1001 was shown to induce apoptosis in breast cancer cells by regulating genes involved in the DNA damage response, suggesting its utility as a radiosensitizer to enhance the efficacy of radiation therapy. nih.gov

Furthermore, pyrazole derivatives act as kinase inhibitors . The pyrazole ring is a privileged scaffold for designing inhibitors of protein kinases like Fibroblast Growth Factor Receptors (FGFR) and Janus kinases (JAK). mdpi.com For example, N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline demonstrated significant cytotoxic potential against Hep-2 and P815 cancer cell lines. mdpi.comresearchgate.net Other derivatives have shown inhibitory activity against various cancer cell lines, including breast (MCF-7), colon (HCT116), and prostate cancer. nih.govmdpi.comfrontiersin.org

Antiviral and Herbicidal Mechanisms